An In-Depth Technical Guide to 1,3-Bis(methylthio)-2-propanol (CAS: 31805-83-1)
An In-Depth Technical Guide to 1,3-Bis(methylthio)-2-propanol (CAS: 31805-83-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,3-Bis(methylthio)-2-propanol, a key chemical intermediate and pharmaceutical reference standard. We will delve into its chemical and physical properties, explore its synthesis with mechanistic insights, discuss its critical role in drug development as a pharmaceutical impurity, and provide detailed analytical and safety protocols. This document is designed to be a practical resource, grounding theoretical concepts in field-proven applications.
Introduction and Core Chemical Identity
1,3-Bis(methylthio)-2-propanol, with the CAS number 31805-83-1, is a sulfur-containing organic compound.[1][2] Its structure features a propan-2-ol backbone with methylthio (-SCH₃) groups attached to the 1 and 3 positions.[1][2] This unique arrangement of functional groups—a secondary alcohol and two thioether linkages—makes it a valuable building block in organic synthesis and a significant compound in the pharmaceutical industry, notably as a known impurity in the production of the drug Nifuratel.[3][4] Understanding the properties and synthesis of this molecule is crucial for process optimization, quality control, and regulatory compliance in drug manufacturing.
Key Identifiers:
| Identifier | Value |
| CAS Number | 31805-83-1[1][2] |
| Molecular Formula | C₅H₁₂OS₂[1][2] |
| Molecular Weight | 152.29 g/mol [1][5] |
| IUPAC Name | 1,3-bis(methylthio)propan-2-ol[2] |
| Synonyms | 1,3-Bis(methylsulfanyl)propan-2-ol, Nifuratel Impurity 15[2][6] |
| InChI | InChI=1S/C5H12OS2/c1-7-3-5(6)4-8-2/h5-6H,3-4H2,1-2H3[2] |
| SMILES | CSCC(CSC)O[2] |
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 1,3-Bis(methylthio)-2-propanol is essential for its handling, synthesis, and analysis.
Physical Properties
| Property | Value | Source |
| Physical State | Liquid | Fisher Scientific[1] |
| Appearance | Colorless to light yellow liquid | --- |
| Odor | Stench | Fisher Scientific[1] |
| Boiling Point | 112 - 114 °C | Fisher Scientific[1] |
| pKa (predicted) | 13.55 ± 0.20 | Guidechem[7] |
| LogP (predicted) | 1.073 | Cheméo[8] |
| Water Solubility | -1.06 (log10 WS, mol/l) | Cheméo[8] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 1,3-Bis(methylthio)-2-propanol.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), triplets for the methylene protons adjacent to the sulfur atoms (SCH₂), and singlets for the methyl protons of the thioether groups (SCH₃).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. We would expect to see distinct signals for the methyl carbons, the methylene carbons, and the methine carbon attached to the hydroxyl group.
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MS (Mass Spectrometry): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak would be expected at m/z 152. Key fragmentation patterns would likely involve the loss of water, methylthio groups, or cleavage of the carbon-sulfur bonds.
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IR (Infrared Spectroscopy): The IR spectrum is used to identify the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and C-S stretching may appear in the fingerprint region (600-800 cm⁻¹).
Synthesis of 1,3-Bis(methylthio)-2-propanol: A Mechanistic Approach
The most plausible and industrially relevant synthesis of 1,3-Bis(methylthio)-2-propanol involves the nucleophilic ring-opening of epichlorohydrin with sodium thiomethoxide. This reaction is a classic example of an Sₙ2 reaction where the thiolate anion acts as a potent nucleophile.
Reaction Scheme
Caption: Overall synthesis of 1,3-Bis(methylthio)-2-propanol.
Mechanistic Insights: The Causality of the Reaction Pathway
The reaction proceeds in a two-step sequence, both involving nucleophilic substitution.
Step 1: Ring-Opening of the Epoxide
The first equivalent of sodium thiomethoxide attacks one of the carbon atoms of the epoxide ring. In basic or neutral conditions, the attack of a strong nucleophile like a thiolate occurs at the less sterically hindered carbon of the epoxide. This regioselectivity is a hallmark of the Sₙ2 mechanism for epoxide ring-opening. The choice of a strong nucleophile is critical here; weaker nucleophiles would require acid catalysis, which could lead to side reactions. The result of this initial attack is the formation of a chlorohydrin intermediate, 1-chloro-3-(methylthio)propan-2-ol.
Caption: Mechanism of the initial epoxide ring-opening.
Step 2: Second Nucleophilic Substitution
The second equivalent of sodium thiomethoxide then displaces the chloride ion from the intermediate in a classic Sₙ2 reaction. The alkoxide formed in the first step is protonated by the solvent (often an alcohol like methanol or ethanol) to yield the final product, 1,3-Bis(methylthio)-2-propanol. The choice of solvent is important; protic solvents can solvate the leaving group (chloride), facilitating its departure.
Representative Experimental Protocol
Materials:
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Epichlorohydrin
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Sodium thiomethoxide (or sodium methanethiolate)
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Methanol (or other suitable alcohol)
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Diethyl ether (or other suitable extraction solvent)
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Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium thiomethoxide (2.1 equivalents) in anhydrous methanol.
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Addition of Epichlorohydrin: Cool the solution to 0 °C in an ice bath. Add epichlorohydrin (1.0 equivalent) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C. The dropwise addition is crucial to control the exothermic nature of the reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: To the residue, add water and extract with diethyl ether (3 x 50 mL). The use of an organic solvent allows for the separation of the organic product from inorganic salts.
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Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine (to remove water).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,3-Bis(methylthio)-2-propanol.
Application in Drug Development: The Nifuratel Impurity Case Study
1,3-Bis(methylthio)-2-propanol is recognized as a process-related impurity in the synthesis of Nifuratel, an antibacterial, antiprotozoal, and antifungal agent.[3][4] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for regulatory agencies as they can affect the safety and efficacy of the final drug product.
Formation as an Impurity
The synthesis of Nifuratel involves precursors that can lead to the formation of 1,3-Bis(methylthio)-2-propanol. Its presence necessitates the development of robust analytical methods to detect and quantify it at very low levels to ensure the final drug product meets stringent purity requirements.
Role as a Pharmaceutical Reference Standard
Due to its status as a known impurity, highly purified 1,3-Bis(methylthio)-2-propanol is used as a pharmaceutical reference standard.[3][4] This standard is essential for:
-
Analytical Method Development and Validation: To develop and validate analytical methods (e.g., HPLC, GC) that can accurately and precisely quantify this impurity in Nifuratel drug substance and drug product.[3]
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Routine Quality Control: For routine testing of batches of Nifuratel to ensure that the level of this impurity is below the acceptable limit defined by pharmacopeias.[3]
-
Stability Testing: To monitor the potential for this impurity to form during the shelf-life of the drug product.[3]
Analytical Methodologies for Identification and Quantification
The detection and quantification of 1,3-Bis(methylthio)-2-propanol, particularly as a pharmaceutical impurity, require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.
Proposed HPLC Method for Impurity Profiling
Based on analytical methods developed for Nifuratel, a reverse-phase HPLC method would be suitable for the separation and quantification of 1,3-Bis(methylthio)-2-propanol.
Chromatographic Conditions (Representative):
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water gradient | A gradient elution allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at a low wavelength (e.g., 210 nm) | As the analyte lacks a strong chromophore, detection at a low UV wavelength is necessary. |
| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |
| Column Temp. | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. |
Method Validation: Any analytical method used for quality control must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Caption: Workflow for HPLC-based impurity analysis.
Safety and Handling
1,3-Bis(methylthio)-2-propanol should be handled with appropriate safety precautions in a laboratory setting.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[1] Do not ingest or inhale.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[1]
-
Fire Safety: Keep away from open flames and high temperatures. Suitable extinguishing media include water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1]
-
Stability and Reactivity: The compound is stable under normal conditions.[1] Avoid strong oxidizing agents.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.
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Conclusion
1,3-Bis(methylthio)-2-propanol is a specialty chemical with significant relevance in both synthetic organic chemistry and the pharmaceutical industry. Its synthesis via the ring-opening of epichlorohydrin is a robust and mechanistically well-understood process. As a critical impurity in the production of Nifuratel, the ability to synthesize, isolate, and accurately quantify this compound is paramount for ensuring drug quality and patient safety. This guide has provided a comprehensive technical framework for understanding and working with 1,3-Bis(methylthio)-2-propanol, from its fundamental properties to its practical applications and handling.
References
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Cheméo. (n.d.). Chemical Properties of 1,3-Bis(methylthio)-2-propanol (CAS 31805-83-1). Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Bis(methylthio)-2-propanol. Retrieved from [Link]
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Arkivoc. (2007). Regioselective ring opening of epoxides with thiols in water. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, May 8). Attack of ethoxide on epichlorohydrin. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Nifuratel-impurities. Retrieved from [Link]
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PubMed. (2007). An improved HPLC method for determination of nifuratel in human plasma and its application to pharmacokinetics studies. Retrieved from [Link]
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SciRP.org. (2025). Determination of Nifuratel in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study. Retrieved from [Link]
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Sinoway. (n.d.). 1-Hydrazino-3-(methylthio)propan-2-ol Nifuratel impurity 14359-97-8. Retrieved from [Link]
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